N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with significant potential in scientific research. It is classified as a pharmaceutical intermediate and may exhibit biological activity due to its intricate structure. The compound's molecular formula is , and it has a molecular weight of 422.5 g/mol. Its purity is typically around 95%.
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be approached through various methods. A notable strategy involves the use of one-step synthesis techniques that streamline the process by predicting feasible synthetic routes based on extensive chemical reaction databases. These methods leverage tools like PISTACHIO and REAXYS to ensure high accuracy in synthesis predictions. The compound's synthesis may involve the formation of key intermediates and the careful introduction of functional groups to achieve the desired structure.
The molecular structure of N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide features a complex arrangement of atoms that includes:
The InChI representation of this compound is: InChI=1S/C20H18N6O3S/c1-28-15-7-6-13(11-16(15)29-2)22-18(27)12-30-19-9-8-17-23-24-20(26(17)25-19)14-5-3-4-10-21-14/h3-11H,12H2,1-2H3,(H,22,27)
.
N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can participate in various chemical reactions typical for compounds containing amide and sulfanyl functionalities. Potential reactions include:
These reactions can be utilized to modify the compound for specific applications or to explore its reactivity further.
The mechanism of action for N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. Given its structural features, it could potentially inhibit specific pathways or modulate receptor activity related to various physiological processes. Further studies would be necessary to clarify its exact mechanism and therapeutic potential.
The physical properties of N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide include:
Chemical properties include:
N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has potential applications in scientific research including:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0